5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one , also known by its systematic name (4-aminomethyl-phenyl)-methanol , is a heterocyclic compound with the following chemical formula: C₁₀H₁₂N₂O₂ . It belongs to the oxazolidinone class of compounds.
Synthesis Analysis
The synthesis of this compound involves the reaction of an aminomethyl group with a 4-methylphenyl group within an oxazolidinone ring . Specific synthetic pathways and conditions may vary, but the overall process aims to form the desired structure. Researchers have reported various synthetic methods, and these can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Precursors in Organic Synthesis
5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one, as a part of the 1,3-oxazolidin-2-one family, has significant applications in organic synthesis. For instance, Chernysheva et al. (2003) demonstrated the use of related oxazolidin-2-ones as precursors in the synthesis of cis-2-amino alcohols through intramolecular amidoalkylation reactions (Chernysheva et al., 2003). Similarly, Madesclaire et al. (2007) synthesized isomeric 2-oxazolidinones from certain diols, indicating the versatility of oxazolidin-2-ones in synthesizing diverse chemical structures (Madesclaire et al., 2007).
Synthesis of Pharmaceutical Compounds
The oxazolidin-2-one ring, to which 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one belongs, is widely used in medicinal chemistry. Zappia et al. (2007) highlighted its popularity in synthetic organic chemistry, particularly in the construction of pharmacologically active compounds. This includes its application as a protective group for 1,2-aminoalcohol systems and in the synthesis of Linezolid, an antibacterial drug (Zappia et al., 2007).
Synthesis of Amino Acid Derivatives
The synthesis of N-alkyl-β-amino acids, which are crucial in various biochemical processes, can be achieved using oxazolidin-2-ones. Hughes and Sleebs (2008) demonstrated the utility of 1,3-oxazolidin-5-ones, a related compound, as precursors for synthesizing these amino acids (Hughes & Sleebs, 2008).
Applications in Chiral Synthesis
Oxazolidin-2-ones, including 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one, are crucial in the field of chiral synthesis. Azam et al. (1996) used derivatives of oxazolidin-2-ones for the stereoselective synthesis of GABA analogs, showcasing their importance in creating chiral molecules with potential pharmaceutical applications (Azam et al., 1996).
Novel Pharmaceutical Applications
Fujimoto et al. (2017) explored the use of oxazolidin-2-one derivatives in the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, highlighting their potential in developing new therapeutic agents (Fujimoto et al., 2017).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWQPJEQJZHGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.